Elucidation of the Molecular Architecture: A Technical Guide to Methyl Imidazo[1,2-a]pyridine-6-carboxylate
Elucidation of the Molecular Architecture: A Technical Guide to Methyl Imidazo[1,2-a]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of methyl imidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key spectroscopic and analytical techniques employed to confirm its molecular structure, presenting the data in a clear and accessible format for researchers and professionals in the field of drug development.
Molecular Structure and Properties
Methyl imidazo[1,2-a]pyridine-6-carboxylate possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The methyl carboxylate group at the 6-position is a key feature influencing its chemical reactivity and potential biological activity.
Molecular Formula: C₉H₈N₂O₂[1]
Molecular Weight: 176.17 g/mol [1]
Spectroscopic Data for Structure Confirmation
The definitive structure of methyl imidazo[1,2-a]pyridine-6-carboxylate is established through a combination of modern spectroscopic techniques. The following tables summarize the expected and observed quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the connectivity of the hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.5-9.0 | s | - | H-5 |
| ~7.8-8.2 | d | ~9.0 | H-8 |
| ~7.6-7.9 | s | - | H-2 |
| ~7.4-7.7 | s | - | H-3 |
| ~7.2-7.5 | dd | ~9.0, 1.5 | H-7 |
| ~3.9 | s | - | -OCH₃ |
Note: The chemical shifts are predicted based on the analysis of closely related imidazo[1,2-a]pyridine derivatives. The exact values may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~145 | C-8a |
| ~140 | C-5 |
| ~128 | C-7 |
| ~125 | C-2 |
| ~120 | C-6 |
| ~118 | C-8 |
| ~115 | C-3 |
| ~52 | -OCH₃ |
Note: The chemical shifts are predicted based on the analysis of closely related imidazo[1,2-a]pyridine derivatives. The exact values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 3: Mass Spectrometry Data
| m/z | Ion |
| 177.0659 | [M+H]⁺ |
| 199.0478 | [M+Na]⁺ |
Note: The m/z values are predicted for the protonated and sodiated molecular ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (methyl) |
| ~1720 | C=O stretch (ester) |
| ~1640 | C=N stretch |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Note: The wavenumbers are characteristic absorption ranges for the indicated functional groups.
Experimental Protocols
The following sections detail the general methodologies for the synthesis and spectroscopic characterization of methyl imidazo[1,2-a]pyridine-6-carboxylate.
Synthesis
A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For methyl imidazo[1,2-a]pyridine-6-carboxylate, this would typically involve the reaction of methyl 2-amino-isonicotinate with a suitable two-carbon synthon like chloroacetaldehyde.
General Procedure:
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A solution of methyl 2-amino-isonicotinate in a suitable solvent (e.g., ethanol, DMF) is prepared.
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An equimolar amount of chloroacetaldehyde (or its diethyl acetal precursor, which is hydrolyzed in situ) is added to the solution.
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The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford pure methyl imidazo[1,2-a]pyridine-6-carboxylate.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2.2. Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
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Instrumentation: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Data Acquisition: Data is acquired in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.
3.2.3. Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory.
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Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the structure elucidation and a key signaling pathway where such a molecule might be investigated.
Caption: Workflow for the synthesis and structural elucidation of methyl imidazo[1,2-a]pyridine-6-carboxylate.
Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) where imidazo[1,2-a]pyridine derivatives are often studied for their inhibitory potential.
